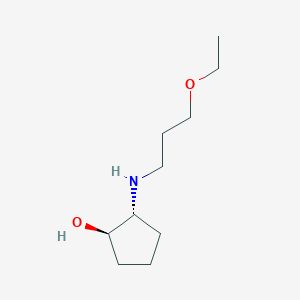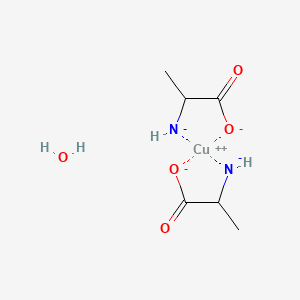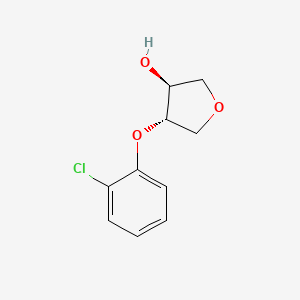
2-(3,4-Dichloroanilino)-2,4,6-cycloheptatrien-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-Dichloroanilino)-2,4,6-cycloheptatrien-1-one is a chemical compound that features a cycloheptatrienone core substituted with a 3,4-dichloroanilino group
准备方法
Synthetic Routes and Reaction Conditions
Chlorination: Aniline is reacted with a chlorinating agent, such as chlorine gas, in the presence of a catalyst like iron, zinc, or aluminum to produce 3,4-dichloroaniline.
Nitration and Reduction: Aniline undergoes nitration with nitric acid in the presence of sulfuric acid to form 3,4-dinitroaniline, which is then reduced using metal powders like iron or zinc to yield 3,4-dichloroaniline.
Acylation: Aniline reacts with a chloride, such as acetyl chloride, to form anilino chloride, which is then chlorinated to obtain 3,4-dichloroaniline.
Industrial Production Methods
Industrial production of 3,4-dichloroaniline often involves optimization of the above methods to improve yield and purity. This includes selecting suitable catalysts, controlling reaction conditions, and effectively treating waste to minimize environmental impact .
化学反应分析
Types of Reactions
Reduction: Reduction of 3,4-dichloroaniline can yield products like 3,4-dichloroformanilide and 3,4-dichloroacetanilide.
Substitution: The compound can participate in substitution reactions, where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), iron (Fe²⁺ or Fe³⁺) salts.
Reducing Agents: Iron powder, zinc powder.
Catalysts: Metal salts such as iron, zinc, aluminum.
Major Products
Oxidation Products: 3,4-dichlorophenyl isocyanate, 2-chlorohydroquinone.
Reduction Products: 3,4-dichloroformanilide, 3,4-dichloroacetanilide.
科学研究应用
2-(3,4-Dichloroanilino)-2,4,6-cycloheptatrien-1-one has several applications in scientific research:
作用机制
The compound exerts its effects primarily through its interaction with biological molecules. It is known to produce methaemoglobin, a form of hemoglobin that is unable to bind oxygen effectively, leading to potential toxic effects . The hydroxylated metabolites of 3,4-dichloroaniline are responsible for this activity .
相似化合物的比较
Similar Compounds
2,3-Dichloroaniline: Another isomer with chlorine atoms at different positions on the aniline ring.
2,4-Dichloroaniline: Differently substituted aniline derivative.
2,5-Dichloroaniline: Another positional isomer.
2,6-Dichloroaniline: Chlorine atoms at the 2 and 6 positions.
3,5-Dichloroaniline: Chlorine atoms at the 3 and 5 positions.
Uniqueness
2-(3,4-Dichloroanilino)-2,4,6-cycloheptatrien-1-one is unique due to its specific substitution pattern and the presence of a cycloheptatrienone core, which imparts distinct chemical properties and reactivity compared to other dichloroaniline isomers .
属性
分子式 |
C13H9Cl2NO |
|---|---|
分子量 |
266.12 g/mol |
IUPAC 名称 |
2-(3,4-dichloroanilino)cyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C13H9Cl2NO/c14-10-7-6-9(8-11(10)15)16-12-4-2-1-3-5-13(12)17/h1-8H,(H,16,17) |
InChI 键 |
PITAYRYUJWTBIR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=O)C=C1)NC2=CC(=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-hydroxyphthalazin-1-yl)-N-[2-(1H-imidazol-1-yl)ethyl]acetamide](/img/structure/B13366229.png)
![(2E)-3-{4-methoxy-3-[(propanoylcarbamothioyl)amino]phenyl}prop-2-enoic acid](/img/structure/B13366235.png)



![4-[(5-chloro-2-methoxy-4-methylphenyl)sulfonyl]-4H-1,2,4-triazole](/img/structure/B13366252.png)
![4-hydroxy-5-methoxy-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]pyridine-2-carboxamide](/img/structure/B13366259.png)

![2-methyl-3-phenyl-1-(1-piperidinylacetyl)-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B13366270.png)
![N-[(5-amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-N'-pentanoylurea](/img/structure/B13366281.png)
![1-[4-(difluoromethoxy)phenyl]-N-(2-ethylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13366283.png)
![6-(2-Methylphenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366292.png)

![[2-Oxo-2-(3-phenylpropylamino)ethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B13366309.png)
